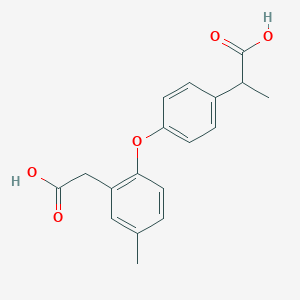
2-(4-(2-(Carboxymethyl)-4-methylphenoxy)phenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(2-(Carboxymethyl)-4-methylphenoxy)phenyl)propanoic acid is an organic compound with a complex structure that includes a carboxymethyl group, a methylphenoxy group, and a phenylpropanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-(Carboxymethyl)-4-methylphenoxy)phenyl)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-methylphenol with chloroacetic acid to form 4-(carboxymethyl)-4-methylphenol. This intermediate is then reacted with 4-bromophenylpropanoic acid under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(4-(2-(Carboxymethyl)-4-methylphenoxy)phenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxymethyl group can be oxidized to form carboxylic acids.
Reduction: The phenyl ring can be reduced under specific conditions.
Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
2-(4-(2-(Carboxymethyl)-4-methylphenoxy)phenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-(2-(Carboxymethyl)-4-methylphenoxy)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The carboxymethyl and phenoxy groups can interact with enzymes and receptors, modulating their activity. This compound may also participate in signaling pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylphenyl)propanoic acid: Shares a similar phenylpropanoic acid backbone but lacks the carboxymethyl and phenoxy groups.
4-(Carboxymethyl)phenol: Contains the carboxymethyl group but lacks the phenylpropanoic acid structure.
Uniqueness
The presence of both carboxymethyl and phenoxy groups allows for diverse chemical reactivity and biological interactions .
Biological Activity
2-(4-(2-(Carboxymethyl)-4-methylphenoxy)phenyl)propanoic acid, commonly referred to by its CAS number 78490-40-1, is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₁₈H₁₈O₅
- Molecular Weight : 314.33 g/mol
- CAS Number : 78490-40-1
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈O₅ |
| Molecular Weight | 314.33 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Research indicates that compounds similar to this compound exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. For example, derivatives of phenylpropionic acids have shown promising results in inhibiting both COX-1 and COX-2 enzymes, suggesting that this compound may possess anti-inflammatory properties similar to established non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen .
Pharmacological Effects
- Anti-inflammatory Activity :
- Antimicrobial Activity :
- Cytotoxicity :
Case Studies and Research Findings
- Study on COX Inhibition :
- Antimicrobial Screening :
- Cytotoxicity Assays :
Table 2: Summary of Biological Activities
Properties
Molecular Formula |
C18H18O5 |
|---|---|
Molecular Weight |
314.3 g/mol |
IUPAC Name |
2-[4-[2-(carboxymethyl)-4-methylphenoxy]phenyl]propanoic acid |
InChI |
InChI=1S/C18H18O5/c1-11-3-8-16(14(9-11)10-17(19)20)23-15-6-4-13(5-7-15)12(2)18(21)22/h3-9,12H,10H2,1-2H3,(H,19,20)(H,21,22) |
InChI Key |
UZBYQICFTPBTOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=CC=C(C=C2)C(C)C(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















